molecular formula C13H19NNaO4S B149487 Probenecid sodium CAS No. 23795-03-1

Probenecid sodium

Cat. No.: B149487
CAS No.: 23795-03-1
M. Wt: 308.35 g/mol
InChI Key: SCMLKIXRTFETRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of probenecid sodium involves dissolving probenecid in absolute ethyl alcohol at a temperature of 75 to 80 degrees Celsius. A mixed solution of sodium hydroxide in absolute ethyl alcohol is then added dropwise at a rate of 5 milliliters per minute. The reaction is allowed to proceed for 15 minutes, followed by slow cooling to 50 to 60 degrees Celsius. The mixture is then heated to 90 to 95 degrees Celsius to condense the volume to one-fifth of the original. The product is then allowed to stand in a cold condition for more than 4 hours, followed by filtration and drying to obtain this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar steps but on a larger scale. The use of absolute ethyl alcohol as a solvent ensures high yield and purity of the final product. The process involves heating, cooling, and condensing steps to achieve the desired product with a yield of over 80% .

Chemical Reactions Analysis

Types of Reactions

Probenecid sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Probenecid sodium has a wide range of applications in scientific research:

Mechanism of Action

Probenecid sodium exerts its effects by inhibiting the tubular reabsorption of urate in the kidneys. This action increases the urinary excretion of uric acid and decreases serum urate levels. The compound also inhibits the renal tubular secretion of various drugs, thereby increasing their plasma levels and prolonging their effects. The primary molecular targets include organic anion transporters and the transient receptor potential vanilloid 2 channel .

Comparison with Similar Compounds

Similar Compounds

    Sulfinpyrazone: Another uricosuric agent used to treat gout.

    Benzbromarone: A potent uricosuric agent with a similar mechanism of action.

    Lesinurad: A newer uricosuric agent that inhibits urate transporters in the kidney.

Uniqueness

Probenecid sodium is unique due to its dual action of inhibiting both the reabsorption and secretion of urate, making it highly effective in reducing serum urate levels. Additionally, its ability to prolong the action of antibiotics by inhibiting their renal excretion sets it apart from other uricosuric agents .

Properties

CAS No.

23795-03-1

Molecular Formula

C13H19NNaO4S

Molecular Weight

308.35 g/mol

IUPAC Name

sodium;4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);

InChI Key

SCMLKIXRTFETRJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na]

Key on ui other cas no.

23795-03-1

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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